Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl-
Overview
Description
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a butyronitrile group attached to a phenyl ring, which is further substituted with dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common method is the alkylation of 4-(dimethylamino)butyronitrile with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The nitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Butyronitrile, 4-(dimethylamino)-2-phenyl-: Lacks the additional dimethylaminoethyl group, resulting in different chemical properties and reactivity.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety, differing in the length and substitution pattern of the carbon chain.
Benzonitrile: A simpler structure with a phenyl group directly attached to a nitrile group, lacking the additional substituents.
Uniqueness: Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple dimethylamino groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-18(2)12-10-16(14-17,11-13-19(3)4)15-8-6-5-7-9-15/h5-9H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIESQWIGGCWDMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182364 | |
Record name | Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2809-47-4 | |
Record name | Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyronitrile, 4-(dimethylamino)-2-(2-(dimethylamino)ethyl)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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